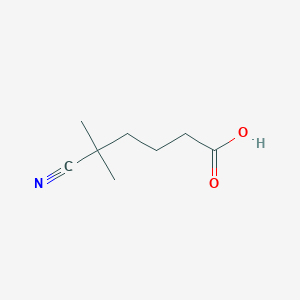
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as THP-TFM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological properties.
Mécanisme D'action
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission in the brain. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. It also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, it has been found to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is its ability to enhance the binding of GABA to the receptor without causing sedation or other adverse effects associated with benzodiazepines. This makes it a potential candidate for the development of new anxiolytics and hypnotics. However, the limitations of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide include its low potency and selectivity for the GABA receptor, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the research on 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One of the potential areas of study is the development of more potent and selective positive allosteric modulators of the GABA receptor. Another area of research is the investigation of the potential use of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new formulations and delivery methods for 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide may also be explored to improve its pharmacokinetic properties.
Méthodes De Synthèse
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with piperidine, followed by the reduction of the resulting ketone using sodium borohydride. The final step involves the reaction of the resulting amine with trifluoromethyl isocyanate to obtain 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-2-10(11-4-3-9-22-11)18-12(20)19-7-5-13(21,6-8-19)14(15,16)17/h3-4,9-10,21H,2,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCGJLCASHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)